7-Epi Paclitaxel

Description

7-Epi Paclitaxel is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.

Properties

IUPAC Name |

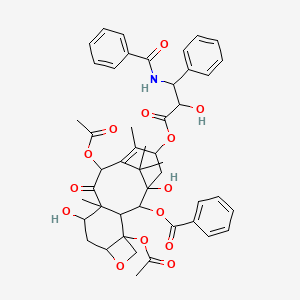

[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860480 |

Source

|

| Record name | 4,10-Bis(acetyloxy)-13-[(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608129-32-4 |

Source

|

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, labeled with carbon-13, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608129-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is the chemical structure of 7-Epi Paclitaxel?

An In-depth Analysis of the Chemical Structure, Biological Activity, and Experimental Evaluation of a Key Paclitaxel (B517696) Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 7-Epi Paclitaxel, a primary isomer and metabolite of the widely used anticancer drug, Paclitaxel. This document outlines its chemical structure, presents comparative biological activity data, details relevant experimental protocols, and visualizes its known signaling pathways.

Chemical Structure and Properties

This compound is the C-7 epimer of Paclitaxel, meaning it differs in the stereochemistry at the 7th carbon position of the baccatin (B15129273) III core.[1] This structural alteration occurs in physiological conditions and in cell culture medium.[2][3] While this change might seem minor, understanding the precise stereochemistry is crucial for structure-activity relationship (SAR) studies and drug design.

The chemical formula for this compound is C₄₇H₅₁NO₁₄, and it has a molecular weight of 853.9 g/mol .[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 105454-04-4 |

| IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[4] |

| InChI | InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1[4] |

| SMILES | CC1=C2--INVALID-LINK--C)OC(=O)C)OC4)C(C)(C)[C@@H]3O)OC(=O)c5ccccc5)(CO[C@H]6O--INVALID-LINK--OC(=O)C)O)C)O)OC(=O)--INVALID-LINK--NC(=O)c8ccccc8)O">C@HC1=O |

Biological Activity and Cytotoxicity

This compound is not an inactive metabolite; it exhibits biological activity comparable to that of Paclitaxel.[3][5] Its primary mechanism of action is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

Comparative Cytotoxicity

While several sources state that the activity of this compound is comparable to Paclitaxel, direct, side-by-side quantitative comparisons across a broad range of cell lines are not extensively published.[5][6] However, studies on specific cell lines provide valuable insights. For instance, this compound has shown potent cytotoxic effects in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines.[6]

The following table summarizes reported IC₅₀ values for Paclitaxel in various cancer cell lines to provide a benchmark for its potency.

Table 2: IC₅₀ Values for Paclitaxel in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| SK-BR-3 | Breast (HER2+) | Not specified, graphical data available | [8][9] |

| MDA-MB-231 | Breast (Triple Negative) | 2.4 | [10] |

| T-47D | Breast (Luminal A) | 4.4 | [10] |

| MCF-7 | Breast | 7.2 | [10] |

| Various (8 lines) | Multiple | 2.5 - 7.5 | [11] |

Note: The cytotoxic activity of taxanes can be influenced by experimental conditions such as exposure time and the specific assay used.[11]

Signaling Pathways

This compound induces apoptosis through the modulation of key signaling pathways. In HNSCC cells, it has been shown to suppress the AKT and MAPK signaling pathways by reducing the phosphorylation of AKT, ERK1/2, and p38 MAPK.[6][7] This is significant as these pathways are often dysregulated in cancer and contribute to therapeutic resistance.[6] The induction of apoptosis by this compound involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.[7]

Signaling pathway of this compound.

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidity Measurement)

This assay measures the increase in turbidity resulting from the polymerization of tubulin into microtubules, a process enhanced by stabilizing agents like this compound.[2]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reaction Mix: On ice, prepare a master mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, and GTP (final concentration 1 mM).

-

Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the compounds.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.[2]

-

Data Analysis: Plot the absorbance (OD₃₅₀) versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.[2]

Western Blot Analysis of Tubulin Polymerization in Cells

This method quantifies the amount of polymerized (insoluble) versus soluble tubulin in cells following treatment with a microtubule-stabilizing agent.[1]

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Microtubule-Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, with freshly added protease and phosphatase inhibitors.

-

Laemmli Sample Buffer

-

Primary antibody: anti-α-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold MTSB.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to separate the soluble (supernatant) and polymerized (pellet) tubulin fractions.[1]

-

-

Sample Preparation:

-

Collect the supernatant (soluble fraction).

-

Wash the pellet with MTSB (without Triton X-100) and resuspend it in 1X Laemmli sample buffer.

-

Add 2X Laemmli sample buffer to the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against α-tubulin, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.

Western blot workflow for tubulin polymerization.

Conclusion

This compound is a biologically active isomer of Paclitaxel that retains a comparable mechanism of action centered on microtubule stabilization. Its presence as a significant derivative in physiological systems underscores the importance of its characterization. The provided data and protocols offer a foundational resource for researchers investigating the nuances of taxane (B156437) biology and for professionals engaged in the development of microtubule-targeting anticancer agents. Further direct comparative studies are warranted to fully elucidate the subtle differences in potency and therapeutic index between this compound and its parent compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 7-Epi-Paclitaxel from Paclitaxel Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696), a cornerstone of chemotherapy regimens for various cancers, is known to undergo epimerization at the C-7 position of its baccatin (B15129273) core to form 7-epi-paclitaxel. This conversion, which occurs under physiological conditions, is of significant interest to researchers and drug development professionals as 7-epi-paclitaxel is a biologically active metabolite with comparable, and in some cases superior, activity to the parent drug.[1] Understanding the kinetics and mechanism of this transformation is crucial for the development of stable paclitaxel formulations and for the accurate interpretation of pharmacokinetic and pharmacodynamic data. This technical guide provides an in-depth overview of the formation of 7-epi-paclitaxel from paclitaxel, including the underlying chemical mechanism, influencing factors, quantitative data, and detailed experimental protocols for its analysis.

Introduction

Paclitaxel is a complex diterpenoid pseudoalkaloid that exerts its potent antitumor activity by promoting the assembly of microtubules and stabilizing them against depolymerization, thereby arresting cells in the G2/M phase of the cell cycle. The intricate structure of paclitaxel, however, makes it susceptible to chemical degradation, with epimerization at the C-7 position being a primary pathway under physiological conditions. This process leads to the formation of 7-epi-paclitaxel, an isomer that has demonstrated significant biological activity.[1] The interconversion between paclitaxel and its 7-epimer is a reversible, base-catalyzed reaction that is influenced by pH and temperature. This guide will explore the critical aspects of this transformation to provide a comprehensive resource for professionals in the field.

Mechanism of Epimerization

The conversion of paclitaxel to 7-epi-paclitaxel proceeds through a base-catalyzed retro-aldol/aldol reaction mechanism.[2] This process is initiated by the deprotonation of the hydroxyl group at the C-7 position in a neutral to alkaline environment. The subsequent steps involve the cleavage of the C7-C8 bond to form an intermediate aldehyde and an enolate, followed by the reformation of the bond to yield either the original paclitaxel or its C-7 epimer.

The proposed step-by-step mechanism is as follows:

-

Deprotonation: A base (e.g., hydroxide (B78521) ion) abstracts the proton from the C-7 hydroxyl group of paclitaxel, forming an alkoxide intermediate.

-

Retro-Aldol Reaction: The C7-C8 bond cleaves, leading to the formation of a keto-aldehyde intermediate.

-

Enolate Formation: The intermediate exists in equilibrium with its enolate tautomer.

-

Aldol Addition: The enolate attacks the aldehyde, reforming the eight-membered ring. This ring closure can occur from either face of the enolate, leading to the formation of both paclitaxel (7β-hydroxyl) and 7-epi-paclitaxel (7α-hydroxyl).

Mandatory Visualization: Retro-Aldol/Aldol Mechanism of Paclitaxel Epimerization

Caption: Retro-Aldol/Aldol mechanism for the epimerization of paclitaxel to 7-epi-paclitaxel.

Factors Influencing Epimerization

The rate and extent of 7-epi-paclitaxel formation are primarily influenced by the following factors:

-

pH: The epimerization is significantly accelerated in neutral to alkaline conditions (pH > 7).[3] In acidic environments (pH < 4), the reaction is minimal.

-

Temperature: Higher temperatures increase the rate of epimerization.[3]

-

Buffer Concentration: The kinetics of the reaction can also be influenced by the concentration of the buffer used.

-

Solvent Composition: The presence of co-solvents and other formulation components can impact the stability of paclitaxel and the rate of epimerization.

Quantitative Data

While the qualitative aspects of paclitaxel epimerization are well-documented, specific quantitative data on the equilibrium constant (K) and conversion rates under physiological conditions (pH 7.4, 37°C) are not extensively reported in readily available literature. However, studies on related taxoids and under various basic conditions provide valuable insights.

| Parameter | Condition | Observation | Reference |

| Equilibrium Ratio (Related Taxoid) | Base-catalyzed (K₂CO₃ in methanol) | 10-deacetylbaccatin III epimerized to a mixture of approximately 2.2:1 (7β:7α) | |

| Stability in Infusion Bags | 0.9% NaCl, 25°C | Paclitaxel (0.3 mg/mL) is stable for 3 days. | [4] |

| Stability in Infusion Bags | 5% Glucose, 25°C | Paclitaxel (0.3 mg/mL) is stable for 7 days in glass containers. | [4] |

| Stability at Refrigerated Temp. | 0.9% NaCl, 2-8°C | Paclitaxel (0.3 mg/mL) is stable for 13-16 days depending on the container. | [5] |

| Stability at Refrigerated Temp. | 5% Glucose, 2-8°C | Paclitaxel (0.3 mg/mL) is stable for 13-20 days depending on the container. | [5] |

It is important to note that the equilibrium between paclitaxel and 7-epi-paclitaxel favors the formation of the 7-epimer, which is thermodynamically more stable.[2]

Experimental Protocols

Accurate monitoring of paclitaxel epimerization requires robust analytical methods and carefully controlled experimental conditions.

In Vitro Stability Study

This protocol outlines a general procedure for assessing the stability of paclitaxel and the formation of 7-epi-paclitaxel in a physiological buffer.

Materials:

-

Paclitaxel standard

-

7-Epi-Paclitaxel standard (if available)

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Incubator (37°C)

-

HPLC system with UV detector

-

C18 HPLC column

Procedure:

-

Prepare Paclitaxel Stock Solution: Dissolve a known amount of paclitaxel in a suitable organic solvent (e.g., methanol (B129727) or DMSO) to prepare a concentrated stock solution.

-

Incubation: Dilute the paclitaxel stock solution in pre-warmed PBS (pH 7.4) to a final desired concentration (e.g., 10 µg/mL).

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.

-

Sample Quenching: Immediately mix the collected aliquot with an equal volume of cold acetonitrile to stop the reaction and precipitate any proteins if working with plasma.

-

Sample Preparation: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

Mandatory Visualization: In Vitro Paclitaxel Stability Study Workflow

Caption: Workflow for an in vitro paclitaxel stability study.

HPLC Method for Paclitaxel and 7-Epi-Paclitaxel Analysis

A variety of HPLC methods can be employed for the separation and quantification of paclitaxel and its epimer. Below is a representative method.

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (or phosphate buffer) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 227 nm |

| Column Temperature | Ambient or controlled at 30-40°C |

| Injection Volume | 10-20 µL |

Note: Method optimization may be required depending on the specific column and HPLC system used.

Sample Preparation from Plasma

For pharmacokinetic studies, paclitaxel and its metabolites need to be extracted from plasma before analysis.

Materials:

-

Plasma sample

-

Internal standard (e.g., docetaxel (B913) or a deuterated paclitaxel analog)

-

Acetonitrile

-

Centrifuge

Procedure:

-

Thaw Plasma: Thaw the frozen plasma sample at room temperature.

-

Add Internal Standard: Spike the plasma sample with a known concentration of the internal standard.

-

Protein Precipitation: Add at least three volumes of cold acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

-

Analysis: Inject the prepared sample into the HPLC system.

Mandatory Visualization: Plasma Sample Preparation Workflow

References

- 1. Cytotoxicity of Liposomal Paclitaxel in Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Epi Paclitaxel: An In-depth Technical Guide on the Primary Degradation Product of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-cancer agent, is widely used in the treatment of various solid tumors. Its efficacy is intrinsically linked to its chemical stability. A primary degradation pathway for Paclitaxel under physiological and in vitro experimental conditions is the epimerization at the C-7 position of the taxane (B156437) ring, leading to the formation of 7-Epi Paclitaxel. This technical guide provides a comprehensive overview of this compound, focusing on its formation, analytical detection, and biological implications.

Formation and Kinetics of this compound

The conversion of Paclitaxel to its C-7 epimer, this compound, is a reversible reaction known as epimerization. This process is a significant degradation pathway, particularly in aqueous solutions under neutral to basic conditions.[1][2]

Mechanism of Epimerization

The epimerization at the C-7 position is understood to be a base-catalyzed process.[1][2] The proposed mechanism involves a rapid deprotonation/protonation of the C-7 hydroxyl group, followed by a structural rearrangement through a retro-aldol/aldol-type reaction. The rate-limiting step is believed to be the formation of an enolate intermediate.[1] Acid catalysis of this epimerization has not been observed.[1][3]

Factors Influencing Epimerization

Several factors significantly influence the rate and extent of Paclitaxel epimerization:

-

pH: The reaction is notably accelerated in basic conditions (pH > 7).[2] Under acidic conditions (pH 1-5), no significant epimerization is observed.[3] The optimal stability for Paclitaxel is in the pH range of 3-5.

-

Temperature: Higher temperatures accelerate the rate of epimerization.[1]

-

Buffer Concentration: The concentration of the buffer solution can also affect the kinetics of the reaction.[1]

-

Molecular Structure: The presence of a C10 acetyl group can influence the rate of epimerization. Removal of this group has been shown to increase the epimerization rate in basic aqueous solutions.[1]

Quantitative Kinetic Data

The epimerization of Paclitaxel (P) to this compound (7-EP) can be represented by the following equilibrium:

P ⇌ 7-EP

The observed pseudo-first-order rate constant (k_obs) for the approach to equilibrium is the sum of the forward (k₁) and reverse (k₋₁) rate constants (k_obs = k₁ + k₋₁). The equilibrium constant (K) is the ratio of the forward and reverse rate constants (K = k₁/k₋₁) or the ratio of the concentrations at equilibrium ([7-EP]eq / [P]eq).

Table 1: Factors Affecting Paclitaxel Epimerization to this compound

| Factor | Effect on Epimerization Rate | Reference |

| pH | Base-catalyzed (rate increases with increasing pH above neutral) | [1][2] |

| No acid catalysis observed | [1][3] | |

| Temperature | Rate increases with increasing temperature | [1] |

| Buffer Concentration | Affects reaction kinetics | [1] |

| C10 Acetyl Group | Removal increases the epimerization rate | [1] |

Table 2: Kinetic and Thermodynamic Parameters for Paclitaxel Epimerization (Data not comprehensively available)

| Condition (pH, Temperature) | Observed Rate Constant (k_obs, h⁻¹) | Equilibrium Constant (K) | Reference |

| Data not available | Data not available | Data not available | |

| Qualitative finding: | Increases with pH and temperature | K > 1, favoring this compound | [1][2] |

Biological Activity of this compound

Contrary to being an inactive degradation product, this compound exhibits biological activity comparable to that of Paclitaxel.[4] It has been shown to promote microtubule bundle formation and inhibit cell replication.[4]

Recent studies have begun to elucidate the specific signaling pathways affected by this compound. It has been demonstrated to induce apoptosis and autophagy in head and neck squamous cell carcinoma cells through the inhibition of the ERK1/2 signaling pathway.

In contrast, the parent compound, Paclitaxel, has been shown to impede cell growth by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway.[1][2][3]

Signaling Pathway Diagrams

Experimental Protocols

Accurate monitoring of Paclitaxel degradation and the formation of this compound is critical in both research and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.

Protocol 1: HPLC Method for the Determination of Paclitaxel and this compound

This protocol provides a general guideline for the separation and quantification of Paclitaxel and this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting condition is 50:50 (v/v) acetonitrile:water, with a linear gradient to increase the acetonitrile concentration. The addition of a small amount of acid (e.g., 0.1% formic acid) or buffer (e.g., ammonium (B1175870) acetate) can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 227 nm.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Pharmaceutical Formulations: Dilute the formulation with the mobile phase to a suitable concentration within the calibration range.

-

Biological Matrices (e.g., plasma, cell culture media):

-

Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

-

Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

-

Quantification:

-

Prepare a series of standard solutions of Paclitaxel and this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each compound.

-

Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

-

Protocol 2: LC-MS/MS Method for the Determination of Paclitaxel and Degradation Products

LC-MS/MS offers higher sensitivity and selectivity for the analysis of Paclitaxel and its degradants, especially in complex matrices.

-

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

-

-

Chromatographic Conditions:

-

Similar to the HPLC method, a C18 reverse-phase column with a gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

A shorter column and faster flow rate can be employed for high-throughput analysis.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Paclitaxel: Optimize the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and product ions.

-

This compound: Optimize the precursor ion and product ions.

-

Other degradation products: Determine and optimize the MRM transitions for other potential degradants.

-

-

-

Sample Preparation:

-

Follow the same sample preparation procedures as described in the HPLC protocol. The higher sensitivity of LC-MS/MS may allow for smaller sample volumes.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., Paclitaxel-d5) to improve accuracy and precision.

-

Prepare calibration standards and quality control samples in the same matrix as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Experimental and Logical Workflow Diagrams

Conclusion

This compound is a primary and biologically active degradation product of Paclitaxel. Its formation via epimerization is a critical consideration in the development, formulation, and clinical use of Paclitaxel-based therapies. Understanding the kinetics and influencing factors of this degradation pathway, coupled with robust analytical methods for its monitoring, is essential for ensuring the quality, stability, and efficacy of Paclitaxel formulations. Further research into the distinct signaling pathways and long-term biological consequences of this compound will provide a more complete picture of its role in the overall therapeutic effect and potential side effects of Paclitaxel treatment.

References

- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling the Biological Activity of 7-Epi-Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a cornerstone of cancer chemotherapy, exerts its potent anti-tumor effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. 7-Epi-Paclitaxel is an active metabolite and the principal derivative of Paclitaxel found in cell culture medium and within cells.[1][2] This epimer, differing from Paclitaxel in the stereochemistry at the C-7 position, has demonstrated comparable, and in some instances, more potent biological activity than its parent compound.[2][3] This technical guide provides an in-depth analysis of the biological activity of 7-Epi-Paclitaxel, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions and experimental workflows.

Mechanism of Action: Microtubule Stabilization and Beyond

Similar to Paclitaxel, the primary mechanism of action for 7-Epi-Paclitaxel is the stabilization of microtubules.[4] It binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers and preventing their depolymerization.[4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for cell division, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4]

Interestingly, studies on cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) have revealed that 7-Epi-Paclitaxel's anti-cancer activity also involves the modulation of key signaling pathways. It has been shown to suppress the AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.[2]

Quantitative Analysis of Biological Activity

While many studies report the biological activity of 7-Epi-Paclitaxel as "comparable" to Paclitaxel, direct head-to-head quantitative comparisons across a wide range of cancer cell lines are limited in publicly available literature.[1][4][5] The following table summarizes the available cytotoxic activity data for 7-Epi-Paclitaxel and provides reference IC50 values for Paclitaxel in various cancer cell lines.

| Compound | Cell Line | IC50 | Reference |

| 7-Epi-Paclitaxel | HeLa (Cervical Cancer) | ~0.05 µM (inferred) | [4] |

| Cis-SCC-9 (Cisplatin-Resistant HNSCC) | Dose-dependent reduction in cell viability (25-100 nM) | [2] | |

| Cis-SAS (Cisplatin-Resistant HNSCC) | Dose-dependent reduction in cell viability (25-100 nM) | [2] | |

| Paclitaxel | HeLa (Cervical Cancer) | ~0.01 - 0.1 µM | [4] |

| A549 (Lung Carcinoma) | Not specified | [4] | |

| SK-BR-3 (Breast Cancer, HER2+) | Data available | [6] | |

| MDA-MB-231 (Breast Cancer, Triple Negative) | Data available | [6] | |

| T-47D (Breast Cancer, Luminal A) | 1.577 µM (24h exposure) | [6][7] | |

| Various Human Tumor Cell Lines | 2.5 - 7.5 nM (24h exposure) | [8] |

Note: The IC50 value for 7-Epi-Paclitaxel in HeLa cells is based on qualitative statements of comparable activity to Paclitaxel.[4] The data for cisplatin-resistant HNSCC cell lines demonstrates significant cytotoxic effects but does not provide a specific IC50 value.[2] For a comprehensive assessment of relative potency, direct comparative studies are necessary.

Signaling Pathway of 7-Epi-Paclitaxel in Cisplatin-Resistant HNSCC

In cisplatin-resistant HNSCC, 7-Epi-Paclitaxel induces apoptosis through the suppression of the AKT and MAPK signaling pathways. This mechanism highlights its potential to overcome certain forms of drug resistance.

Caption: 7-Epi-Paclitaxel induced apoptosis in cisplatin-resistant HNSCC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 7-Epi-Paclitaxel's biological activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Epi-Paclitaxel in cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Workflow:

Caption: Workflow for the in vitro microtubule polymerization assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2) and a GTP stock solution. Purified tubulin is kept on ice.

-

Reaction Setup: In a cuvette or 96-well plate, combine the reaction buffer, GTP (final concentration 1 mM), and the desired concentration of 7-Epi-Paclitaxel or a vehicle control.

-

Initiation of Polymerization: Add purified tubulin to the reaction mixture to a final concentration of 1-2 mg/mL.

-

Turbidity Measurement: Immediately place the sample in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance against time to obtain a polymerization curve. The rate and extent of polymerization can be calculated from this curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 7. scitepress.org [scitepress.org]

- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 7-Epi Paclitaxel in Taxus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-cancer agent, is a naturally occurring diterpenoid compound found in various species of the yew tree (Taxus). Its unique mechanism of action, which involves the stabilization of microtubules and arrest of cell division, has made it a cornerstone in the treatment of several cancers. During the extraction, purification, and even within the plant itself, a number of related taxanes are also present. Among these, 7-Epi Paclitaxel, a stereoisomer of paclitaxel, is of significant interest. This technical guide provides a comprehensive overview of the natural occurrence of this compound in Taxus species, detailing its quantitative levels, experimental protocols for its analysis, and its relationship with the parent compound, paclitaxel.

Quantitative Occurrence of this compound

While paclitaxel concentrations in Taxus species have been extensively studied, quantitative data for this compound is less abundant. It is often considered a minor taxane (B156437) or a degradation product. However, its presence is consistently reported in various analytical studies of Taxus extracts. The concentration of this compound can be influenced by the Taxus species, the specific plant part, geographical location, and the extraction and storage conditions.

One study on Taxus chinensis var. mairei revealed that while paclitaxel and its major related taxoids were highly accumulated in the leaves, shoots, and bark, paclitaxel derivatives, including 7-epitaxol (B27618) B, were found in high concentrations in the roots[1]. This suggests a tissue-specific distribution of taxane isomers. The epimerization of paclitaxel to this compound is a known process that can occur under certain conditions, particularly in aqueous solutions and under basic conditions, which might contribute to its presence in extracts[2][3].

Table 1: Reported Quantitative Data for this compound and Related Compounds in Taxus Species

| Taxus Species | Plant Part | Compound | Concentration (µg/g dry weight) | Reference |

| Taxus chinensis var. mairei | Roots | 7-Epitaxol B | High accumulation (specific value not provided) | [1] |

| Taxus x media 'Hicksii' | Needles | 7-Epi-10-deacetylpaclitaxel | Not explicitly quantified, but detected | [4] |

| Taxus baccata | Needles | 7-Epi-10-deacetylpaclitaxel | 94.45–166.44 | [4] |

Note: Data for this compound is limited. This table includes data for a closely related epimer to illustrate the presence of such compounds. Further research is needed to establish a comprehensive quantitative profile of this compound across various Taxus species.

Biosynthetic and Chemical Relationship

This compound is the C-7 epimer of paclitaxel, meaning it differs only in the stereochemistry at the 7th carbon position of the taxane core. This epimerization is a chemically facile process, particularly in solution.

Figure 1: Chemical equilibrium between Paclitaxel and this compound.

While the direct enzymatic conversion of paclitaxel to this compound within the plant has not been definitively established as a primary biosynthetic step, the potential for enzymatic activity or spontaneous epimerization under physiological pH conditions within the plant cells cannot be ruled out. The main biosynthetic pathway leads to paclitaxel, and this compound is generally considered a related compound that can be formed from paclitaxel.

Experimental Protocols

The analysis of this compound in Taxus species involves extraction from the plant matrix followed by chromatographic separation and detection.

Sample Preparation and Extraction

A general protocol for the extraction of taxanes, including this compound, from Taxus needles or bark is as follows:

-

Grinding: The dried and powdered plant material (e.g., needles, bark) is the starting point.

-

Solvent Extraction: The powdered material is extracted with an organic solvent. A common method involves using a menthol-based aqueous deep eutectic solvent, which has shown high extraction efficiency[5]. Alternatively, traditional solvents like methanol (B129727) or a mixture of acetonitrile (B52724) and water can be used[6][7].

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then typically concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning (Optional): The crude extract can be further purified by partitioning between immiscible solvents (e.g., water and ethyl acetate) to remove interfering compounds[8].

-

Solid-Phase Extraction (SPE) Cleanup: For cleaner samples, especially for sensitive LC-MS/MS analysis, the extract can be passed through an SPE cartridge (e.g., C18) to remove polar impurities[9][10].

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of taxanes.

-

Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 4.5) in a 40:60 v/v ratio can be used[6].

-

Flow Rate: A flow rate of around 1.0 - 2.0 mL/min is common[6].

-

Detection: UV detection at 227 nm or 230 nm is standard for taxanes[6][7].

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from certified reference standards.

Chromatographic Analysis: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the analysis of taxanes, especially in complex matrices.

-

Chromatography: Similar HPLC conditions as described above can be used, often with a smaller column internal diameter and lower flow rate for better compatibility with the MS interface[9][11]. The mobile phase often includes a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization[9][11].

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used[11].

-

Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The precursor ion ([M+H]+ or [M+Na]+) of this compound is selected and fragmented, and a specific product ion is monitored for quantification.

-

Example MRM Transition: While specific transitions for this compound can be optimized, they will be similar to those of paclitaxel (m/z 854.4 -> 286.1)[12].

-

The following diagram illustrates a general workflow for the isolation and analysis of this compound from Taxus species.

Figure 2: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring epimer of paclitaxel found in Taxus species. While its concentration is generally lower than that of paclitaxel, its presence is significant for researchers and drug development professionals, as it can be a component of Taxus extracts and may have its own biological activity. The epimerization of paclitaxel to this compound is a key chemical transformation to consider during extraction and analysis. The detailed experimental protocols provided in this guide, utilizing HPLC-UV and LC-MS/MS, offer robust methods for the accurate quantification of this important taxane. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of Taxus species and tissues, which will contribute to a more complete understanding of taxane biosynthesis and metabolism in these valuable medicinal plants.

References

- 1. Transcriptome and Metabolome Analyses of Taxus chinensis var. mairei Tissues Provide New Insights into the Regulation of Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and efficient sample preparation for taxanes in Taxus chinensis needles with natural menthol-based aqueous deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry and C-7 Epimerization of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of Paclitaxel's stereochemistry, with a specific focus on the epimerization at the C-7 position. Understanding this transformation is paramount for the development, formulation, and clinical application of this vital anticancer agent. This document provides a comprehensive overview of the underlying chemistry, analytical methodologies, and biological implications of C-7 epimerization.

Introduction to Paclitaxel's Stereochemistry

Paclitaxel (B517696) is a complex diterpenoid pseudoalkaloid with a highly functionalized taxane (B156437) core. Its intricate three-dimensional structure, featuring numerous chiral centers, is fundamental to its biological activity. The hydroxyl group at the C-7 position is of particular interest due to its susceptibility to epimerization, a process that can significantly impact the drug's stability and efficacy.

The Phenomenon of C-7 Epimerization

Epimerization at the C-7 position of Paclitaxel involves the inversion of the stereochemistry at this chiral center, converting the therapeutically active (7β-OH) isomer into its diastereomer, 7-epi-Paclitaxel (7α-OH). This transformation is a significant degradation pathway for Paclitaxel, particularly in aqueous solutions.

Mechanism of Epimerization

The epimerization of Paclitaxel at the C-7 position is primarily a base-catalyzed process.[1][2] The reaction proceeds through a retro-aldol/aldol mechanism.[1][2] In the presence of a base, the hydroxyl group at C-7 is deprotonated, leading to the formation of an enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of the two epimers. The 13α-hydroxyl group may also play a significant role in the equilibrium of the C-7 epimers.[3][4]

Factors Influencing Epimerization

Several factors can influence the rate and extent of C-7 epimerization:

-

pH: The epimerization is significantly accelerated in neutral to basic conditions (pH > 7).[1][2][5] Conversely, under acidic conditions (pH < 4), epimerization is minimal.[5][6][7] The pH of maximum stability for Paclitaxel and related compounds appears to be around pH 4.[6]

-

Temperature: Higher temperatures increase the rate of both epimerization and other degradation pathways like hydrolysis.[5][8]

-

Solvent and Formulation: The choice of solvent and the presence of other excipients in the formulation can impact the stability of Paclitaxel. For instance, Cremophor EL, a common vehicle for Paclitaxel, can influence its stability.[9]

-

Presence of other functional groups: Removal of the acetyl group at the C-10 position has been shown to increase the rate of epimerization in basic aqueous solutions.[1][2]

Quantitative Analysis of C-7 Epimerization

The equilibrium between Paclitaxel and 7-epi-Paclitaxel is a critical parameter in understanding its stability. The equilibrium constant (K) indicates that the 7-epi-Paclitaxel (S-epimer) is thermodynamically more favorable, although the free energy change between the two epimers is small.[1][2]

| Parameter | Condition | Value/Observation | Reference |

| Equilibrium Ratio (7β:7α) | Base-catalyzed (DBU in toluene) | Approximately 1:2 | [4] |

| Equilibrium Ratio (7β:7α) | Base-catalyzed (NaH) | Approximately 2.8:1 | [4] |

| Degradation at pH 7.0 (32h) | Aqueous solution | ~7% degradation | [8] |

| 7-epi-Taxol formation at pH 7.0 (32h) | Aqueous solution | ~3% | [8] |

| 7-epi-Taxol formation at pH 8.0 (32h) | Aqueous solution | ~10% | [8] |

Experimental Protocols

Induction of C-7 Epimerization (Forced Degradation)

This protocol describes a general method for inducing epimerization for analytical and stability studies.

Materials:

-

Paclitaxel

-

Aqueous sodium hydroxide (B78521) solution (e.g., 1 N)

-

Methanol (B129727) or other suitable solvent

-

HPLC-grade water

-

pH meter

Procedure:

-

Prepare a stock solution of Paclitaxel in a suitable solvent (e.g., methanol).

-

To a known volume of the Paclitaxel stock solution, add a specific volume of aqueous sodium hydroxide solution to achieve the desired basic pH.

-

Incubate the solution at a controlled temperature (e.g., room temperature or elevated) for a defined period.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Neutralize the aliquots with an appropriate acid (e.g., hydrochloric acid) to quench the reaction.

-

Dilute the samples with the mobile phase and analyze by HPLC.[10]

HPLC Method for Separation and Quantification of Paclitaxel and 7-epi-Paclitaxel

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for separating and quantifying Paclitaxel and its epimers.[11][12]

Instrumentation:

-

HPLC system with a quaternary pump, degasser, column oven, and UV detector (Agilent 1100 series or equivalent).[11]

-

C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150×4.6 mm, 3.5 μm).[11]

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[11]

-

Flow Rate: 1.2 mL/min.[11]

-

Column Temperature: 40°C.[11]

-

Detection Wavelength: 227 nm.[11]

-

Injection Volume: 10 µL.[11]

Sample Preparation:

-

For emulsion formulations, break the emulsion using anhydrous sodium sulphate.[11]

-

Extract Paclitaxel and its epimers using a mixture of methanol and ethyl ether.[11]

-

Centrifuge the sample to remove excipients.

-

Enrich the analyte by nitrogen blowdown and reconstitute in a suitable solvent (e.g., methanol:glacial acetic acid 200:1).[11]

Visualization of Workflows and Pathways

Experimental Workflow for HPLC Analysis

References

- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. | Semantic Scholar [semanticscholar.org]

- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Mechanism of Action of 7-Epi-Paclitaxel on Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Epi-Paclitaxel, the C-7 epimer and a primary metabolite of the widely used anticancer agent Paclitaxel (B517696), exhibits a comparable mechanism of action centered on the disruption of microtubule dynamics. This technical guide delineates the molecular interactions and cellular consequences of 7-Epi-Paclitaxel, focusing on its role in microtubule stabilization. Both 7-Epi-Paclitaxel and Paclitaxel bind to the β-tubulin subunit of microtubules, promoting polymerization and inhibiting depolymerization. This hyperstabilization of microtubules leads to a G2/M phase cell cycle arrest and the induction of apoptosis through various signaling pathways. While direct comparative quantitative data for 7-Epi-Paclitaxel is limited, its biological activity is consistently reported as analogous to that of Paclitaxel. This guide provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.

Core Mechanism: Microtubule Hyperstabilization

The fundamental mechanism of action for both 7-Epi-Paclitaxel and Paclitaxel is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton responsible for cell division, intracellular transport, and maintaining cell shape.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that undergo constant polymerization and depolymerization.

7-Epi-Paclitaxel, like Paclitaxel, binds directly to the β-tubulin subunit within the microtubule polymer.[3] This binding event locks the tubulin dimers in a polymerized state, effectively preventing the microtubule from depolymerizing.[3][4] This leads to an accumulation of abnormally stable, non-functional microtubules within the cell. The disruption of normal microtubule dynamics interferes with the formation and function of the mitotic spindle during cell division, a process that is highly dependent on the ability of microtubules to grow and shrink.[3]

dot

Caption: Binding of 7-Epi-Paclitaxel to β-tubulin leads to microtubule stabilization.

Quantitative Data Presentation

While direct, side-by-side quantitative comparisons of 7-Epi-Paclitaxel and Paclitaxel are limited in the literature, the available data for Paclitaxel serves as a crucial benchmark due to their comparable activities.

Table 1: Comparative Cytotoxicity (IC50) of 7-Epi-Paclitaxel and Paclitaxel

| Compound | Cell Line | IC50 | Exposure Time |

| 7-Epi-Paclitaxel | HeLa | 16 µM | 72h[5] |

| 7-Epi-Paclitaxel | KB | 3 x 10⁻⁵ µg/mL | Not Specified[5] |

| Paclitaxel | MCF-7 (Breast) | 7.5 nM | 24h[6] |

| Paclitaxel | SK-BR-3 (Breast) | ~3.5 nM | 72h[7] |

| Paclitaxel | MDA-MB-231 (Breast) | ~5.0 nM | 72h[7] |

| Paclitaxel | T-47D (Breast) | ~1.9 nM | 72h[7] |

| Paclitaxel | Human Tumor Cell Lines (Various) | 2.5 - 7.5 nM | 24h[3][8] |

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Table 2: Tubulin Binding and Polymerization Data for Paclitaxel (as a benchmark)

| Parameter | Value | Method |

| Binding Affinity (Kd) to Microtubules | ~10 nM | GMP-CPP stabilized microtubules[3][9] |

| Critical Concentration for Polymerization | 0.21 mg/ml (rose tubulin) | Turbidity development[10] |

Cellular Consequences of Microtubule Stabilization

Cell Cycle Arrest at G2/M Phase

The primary cellular consequence of microtubule hyperstabilization by 7-Epi-Paclitaxel is the arrest of the cell cycle at the G2/M phase.[2][11][12] The inability of the mitotic spindle to form and function correctly activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and completing mitosis.[13] This prolonged mitotic arrest is a key trigger for the subsequent induction of apoptosis.

dot

Caption: Logical flow from microtubule stabilization to G2/M arrest and apoptosis.

Induction of Apoptosis via Multiple Signaling Pathways

Prolonged G2/M arrest and cellular stress induced by 7-Epi-Paclitaxel activate several downstream signaling pathways that converge on the execution of apoptosis, or programmed cell death. While these pathways have been more extensively studied for Paclitaxel, the similar mechanism of action suggests they are also relevant for 7-Epi-Paclitaxel.

-

TAK1-JNK Pathway: Paclitaxel has been shown to induce apoptosis through the activation of the TAK1-JNK signaling pathway.[14] This leads to the phosphorylation and inhibition of the anti-apoptotic protein Bcl-xL, promoting the release of pro-apoptotic factors from the mitochondria.[14]

-

PI3K/Akt Pathway: Paclitaxel can suppress the pro-survival PI3K/Akt signaling pathway.[2][15] This can occur through the induction of PTEN, a negative regulator of the pathway, and the upregulation of specific microRNAs that inhibit Akt.[15]

-

NF-κB Signaling Pathway: The NF-κB pathway, which is typically associated with cell survival, can also be modulated by Paclitaxel to promote apoptosis, although the exact mechanism is complex and may be cell-type dependent.[16][17]

dot

Caption: Paclitaxel-induced apoptosis signaling pathways.

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.

Principle: Tubulin polymerization increases the turbidity of a solution, which can be measured as an increase in absorbance over time using a spectrophotometer.[4]

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP (Guanosine-5'-triphosphate)

-

7-Epi-Paclitaxel and Paclitaxel

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer.

-

Prepare a stock solution of GTP in polymerization buffer.

-

Prepare stock solutions of 7-Epi-Paclitaxel and Paclitaxel in DMSO.

-

-

Assay Setup:

-

On ice, add tubulin solution to the wells of a pre-chilled 96-well plate.

-

Add serial dilutions of 7-Epi-Paclitaxel, Paclitaxel, or vehicle control (DMSO) to the wells.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding GTP to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

For microtubule-stabilizing agents like 7-Epi-Paclitaxel, an increase in the rate and extent of polymerization compared to the vehicle control will be observed.

-

dot

Caption: Experimental workflow for the in vitro microtubule polymerization assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[18][19][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

7-Epi-Paclitaxel and Paclitaxel

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[18]

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of 7-Epi-Paclitaxel, Paclitaxel, or vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[21]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

dot

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

7-Epi-Paclitaxel acts as a potent microtubule-stabilizing agent, mirroring the mechanism of its parent compound, Paclitaxel. By binding to β-tubulin and preventing microtubule depolymerization, it disrupts the dynamic instability essential for mitosis, leading to a G2/M cell cycle arrest and subsequent apoptosis. The activation of pro-apoptotic signaling pathways, including the TAK1-JNK and the suppression of the PI3K/Akt pathway, further contributes to its cytotoxic effects. While more direct comparative quantitative studies are needed to fully elucidate the subtle differences between 7-Epi-Paclitaxel and Paclitaxel, the existing evidence strongly supports a shared and potent mechanism of action, making it a compound of significant interest in cancer research and drug development. The provided experimental protocols offer a robust framework for the further characterization of 7-Epi-Paclitaxel and other microtubule-targeting agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. stemcell.com [stemcell.com]

- 14. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. merckmillipore.com [merckmillipore.com]

7-Epi Paclitaxel: A Biologically Active Isomer of Taxol with Comparable Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, commercially known as Taxol, is a cornerstone of chemotherapy regimens for a variety of cancers, including ovarian, breast, and lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. In aqueous solutions and biological systems, Paclitaxel can undergo epimerization at the C-7 position of the taxane (B156437) core, resulting in the formation of its isomer, 7-Epi Paclitaxel. This technical guide provides a comprehensive analysis of the biological activity of this compound, presenting it as a biologically active isomer of Taxol with comparable, and in some contexts, potentially superior anti-cancer properties.

Core Thesis: this compound is a Potent Biological Analogue of Paclitaxel

Contrary to being an inactive byproduct, this compound is a major bioactive metabolite of Paclitaxel.[1] Research has demonstrated that this compound exhibits biological activities comparable to its parent compound, including the promotion of microtubule assembly, cytotoxicity against cancer cells, and the induction of apoptosis.[1][2] Furthermore, studies suggest that this compound may possess advantages in overcoming certain drug resistance mechanisms.

Data Presentation: A Comparative Analysis

While much of the literature describes the activity of this compound as "comparable" to Paclitaxel, direct head-to-head quantitative comparisons are not always extensively reported. However, available data on the cytotoxicity of this compound in various cancer cell lines, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC), underscores its potent anti-cancer effects.

Table 1: Cytotoxicity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

| Cell Line | Type | Treatment Duration | Concentration (nM) | Effect on Cell Viability | Reference |

| SCC-9 | HNSCC | 24, 48, 72 hours | 25, 50, 100 | Dose- and time-dependent reduction | [2] |

| SCC-47 | HNSCC | 24, 48, 72 hours | 25, 50, 100 | Dose- and time-dependent reduction | [2] |

| Cis-SCC-9 | Cisplatin-Resistant HNSCC | 24, 48, 72 hours | 25, 50, 100 | Dose- and time-dependent reduction | |

| Cis-SAS | Cisplatin-Resistant HNSCC | 24, 48, 72 hours | 25, 50, 100 | Dose- and time-dependent reduction |

Note: While direct IC50 value comparisons with Paclitaxel in these specific studies are limited, the data clearly establishes the potent cytotoxic activity of this compound.

A seminal study by Ringel et al. (1987) established that 7-Epitaxol's ability to inhibit cell replication and promote in vitro microtubule polymerization is comparable to that of Taxol.[1]

Mechanism of Action: Microtubule Stabilization and Beyond

Similar to Paclitaxel, the primary mechanism of action of this compound is the stabilization of microtubules.[3] This interference with the dynamic instability of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

Signaling Pathway Modulation

Recent studies have elucidated that the anti-cancer effects of this compound also involve the modulation of critical intracellular signaling pathways. Specifically, in HNSCC cells, this compound has been shown to suppress the AKT and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation.[2] The inhibition of these pathways contributes to the induction of both apoptosis and autophagy.

Caption: this compound inhibits the phosphorylation of AKT and ERK1/2, leading to the induction of apoptosis and autophagy.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., SCC-9, MCF-7)

-

This compound

-

Paclitaxel (for comparison)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and Paclitaxel for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

This compound

-

Paclitaxel

-

Temperature-controlled spectrophotometer

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin and General Tubulin Buffer in a 96-well plate.

-

Compound Addition: Add various concentrations of this compound or Paclitaxel to the wells.

-

Initiation of Polymerization: Initiate the reaction by adding GTP and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Turbidity Measurement: Measure the increase in absorbance at 340 nm over time.

-

Data Analysis: Plot absorbance versus time to obtain polymerization curves. The rate and extent of polymerization can be compared between samples.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of AKT and ERK in response to this compound treatment.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a biologically active isomer of Paclitaxel, demonstrating comparable efficacy in inhibiting cell proliferation and promoting microtubule polymerization. Its ability to modulate key cancer-related signaling pathways, such as AKT and MAPK/ERK, further solidifies its position as a compound of significant interest in oncology research. The evidence suggests that this compound is not merely a degradation product but a potent anti-cancer agent in its own right, warranting further investigation, particularly in the context of drug-resistant cancers. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this important Paclitaxel metabolite.

References

Understanding the relationship between Paclitaxel and its impurities like 7-Epi Paclitaxel.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the widely used anticancer drug, Paclitaxel (B517696), and its primary epimeric impurity, 7-Epi Paclitaxel. Understanding the formation, quantification, and biological implications of this impurity is critical for ensuring the quality, safety, and efficacy of Paclitaxel-based therapies.

Chemical Relationship and Formation

Paclitaxel's complex stereochemical structure is susceptible to degradation, with the C-7 chiral center on the taxane (B156437) ring being particularly prone to epimerization.[1] This process leads to the formation of this compound, the principal degradant of Paclitaxel under physiological conditions.[1] The epimerization is a base-catalyzed reaction with no evidence of acid catalysis.[2][3][4] The mechanism is thought to involve a rapid deprotonation/protonation of the C7-hydroxyl group, followed by a structural rearrangement through a retroaldol/aldol mechanism, likely forming an enolate intermediate.[2][4]

Interestingly, this compound is the more thermodynamically stable isomer due to strong hydrogen bonding between the C-7α-OH and the C-4α-acetate acyl oxygen.[1][3] The removal of the C10 acetyl group has been shown to increase the rate of epimerization in basic aqueous solutions.[2][3][4]